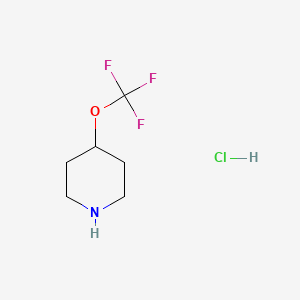

4-(Trifluoromethoxy)piperidine hydrochloride

説明

特性

IUPAC Name |

4-(trifluoromethoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)11-5-1-3-10-4-2-5;/h5,10H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUVEHCUCSYYKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1612172-50-5 | |

| Record name | 4-(TRIFLUOROMETHOXY)PIPERIDINE HCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 4-(Trifluoromethoxy)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-(Trifluoromethoxy)piperidine hydrochloride (CAS No. 182159-07-3). Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for the determination of key physical properties including melting point, solubility, and spectroscopic characteristics (NMR, FTIR, and Mass Spectrometry). These methodologies are intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this and similar chemical entities.

Introduction

4-(Trifluoromethoxy)piperidine hydrochloride is a fluorinated aliphatic heterocyclic compound. The introduction of the trifluoromethoxy group (-OCF₃) into organic molecules can significantly alter their physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. As such, piperidine derivatives containing this moiety are of interest in medicinal chemistry and drug discovery as potential scaffolds for the development of novel therapeutic agents.

This guide aims to consolidate the available physical property data for 4-(Trifluoromethoxy)piperidine hydrochloride and to provide standardized protocols for its empirical characterization.

Physical and Chemical Properties

Quantitative physical property data for 4-(Trifluoromethoxy)piperidine hydrochloride is not extensively reported in the peer-reviewed literature. The following tables summarize the available information from chemical databases and provide a comparison with the closely related compound, 4-(Trifluoromethyl)piperidine hydrochloride, for which more data is available. Researchers are advised to experimentally verify these properties.

Table 1: General and Computed Properties

| Property | 4-(Trifluoromethoxy)piperidine hydrochloride | 4-(Trifluoromethyl)piperidine hydrochloride |

| CAS Number | 182159-07-3 | 155849-49-3 |

| Molecular Formula | C₆H₁₁ClF₃NO | C₆H₁₁ClF₃N |

| Molecular Weight | 205.61 g/mol | 189.61 g/mol [1] |

| Appearance | Not Available | White to yellow crystals or powder[2] |

| pKa (Predicted) | Not Available | Not Available |

Table 2: Thermal Properties

| Property | 4-(Trifluoromethoxy)piperidine hydrochloride | 4-(Trifluoromethyl)piperidine hydrochloride |

| Melting Point | Not Available | ≥160 °C (decomposition)[1] |

| Boiling Point | Not Available | Not Available |

Table 3: Solubility

| Property | 4-(Trifluoromethoxy)piperidine hydrochloride | 4-(Trifluoromethyl)piperidine hydrochloride |

| Water | Not Available | Not Available |

| Organic Solvents | Not Available | Not Available |

Table 4: Spectroscopic Data

| Property | 4-(Trifluoromethoxy)piperidine hydrochloride | 4-(Trifluoromethyl)piperidine hydrochloride |

| ¹H NMR | Data Not Available | Data Not Available |

| ¹³C NMR | Data Not Available | Data Not Available |

| IR (Infrared) | Data Not Available | Data Not Available |

| Mass Spectrum | Data Not Available | Data Not Available |

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physical properties of organic compounds like 4-(Trifluoromethoxy)piperidine hydrochloride.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity, with pure crystalline solids typically exhibiting a sharp melting range of 1-2°C.[3]

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting point.[5]

-

Observation: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane) should be tested.

-

Procedure:

-

A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.

-

The chosen solvent is added incrementally (e.g., 0.1 mL at a time) at a constant temperature.

-

The mixture is agitated vigorously after each addition.

-

The process is continued until the solid is completely dissolved.

-

Solubility is expressed in terms of concentration (e.g., mg/mL or mol/L).[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei.[8]

Methodology:

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.[8] Tetramethylsilane (TMS) is often added as an internal standard.[9]

-

Data Acquisition: The NMR tube is placed in the spectrometer.

-

¹H NMR: A proton NMR spectrum is acquired to determine the number, chemical environment, and coupling of hydrogen atoms.

-

¹³C NMR: A carbon-13 NMR spectrum is acquired to identify the number and types of carbon atoms.

-

-

Data Analysis: The chemical shifts (δ) in parts per million (ppm), integration values (for ¹H NMR), and coupling constants (J) in Hertz (Hz) are analyzed to deduce the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

Methodology:

-

Sample Preparation:

-

Solids (KBr Pellet): 1-2 mg of the sample is finely ground with approximately 100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Solids (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal.[11]

-

-

Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

-

Sample Spectrum: The sample is placed in the spectrometer, and its infrared spectrum is recorded.

-

Data Analysis: The absorption bands (peaks) in the spectrum, corresponding to specific vibrational frequencies of functional groups, are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.[12]

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS).

-

Ionization: The sample molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for small molecules.[12]

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of ions at each m/z value is measured.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak. High-resolution mass spectrometry can be used to determine the elemental formula.

Visualizations

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel chemical compound.

Caption: Workflow for the synthesis, purification, and physical characterization of a chemical compound.

References

- 1. 4-(Trifluoromethyl)piperidine hydrochloride, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. L19441.03 [thermofisher.com]

- 3. athabascau.ca [athabascau.ca]

- 4. ursinus.edu [ursinus.edu]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. benchchem.com [benchchem.com]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

"4-(Trifluoromethoxy)piperidine hydrochloride" chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)piperidine hydrochloride, a fluorinated heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, a proven synthetic route, and its potential applications as a building block in the design of novel therapeutic agents.

Chemical Structure and Identification

4-(Trifluoromethoxy)piperidine hydrochloride is a piperidine derivative featuring a trifluoromethoxy group at the 4-position. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable for use in research and development.

Chemical Structure:

-

Core Scaffold: Piperidine

-

Key Substituent: Trifluoromethoxy (-OCF₃) group at the 4-position

-

Salt Form: Hydrochloride (HCl)

The chemical identifiers for 4-(Trifluoromethoxy)piperidine hydrochloride are summarized in the table below.

| Identifier | Value |

| CAS Number | 1612172-50-5[1][2] |

| PubChem CID | 86811703[1] |

| Molecular Formula | C₆H₁₁ClF₃NO[1] |

| EC Number | 818-846-1[1] |

Synthesis and Experimental Protocols

While specific experimental data for the hydrochloride salt is not extensively published, a detailed, multi-gram synthetic route for the free base, 4-(trifluoromethoxy)piperidine, has been developed and is outlined below.[3] The hydrochloride salt can be readily prepared from the free base by treatment with hydrochloric acid.

Synthesis of 4-(Trifluoromethoxy)piperidine (Free Base)

A five-stage synthesis starting from 4-hydroxypiperidine has been reported with an overall yield of 40%.[3]

Experimental Protocol:

-

Acylation of 4-Hydroxypiperidine: The synthesis begins with the acylation of 4-hydroxypiperidine using benzoyl chloride to protect the piperidine nitrogen, yielding N-benzoyl-4-hydroxypiperidine.[3]

-

Xanthate Formation: The resulting N-benzoyl-4-hydroxypiperidine is then converted to the corresponding S-methyl xanthate.[3]

-

Desulfurization/Fluorination (Hiyama Method): The crucial trifluoromethoxy group is introduced via a desulfurization-fluorination reaction of the S-methyl xanthate using N-bromosuccinimide and Olah's reagent.[3] This step yields N-benzoyl-4-(trifluoromethoxy)piperidine.

-

Reduction of the Amide: The N-benzoyl group is subsequently reduced to a benzyl group.[3]

-

Deprotection: The final step involves the removal of the N-benzyl protecting group using 1-chloroethyl chloroformate to afford the target compound, 4-(trifluoromethoxy)piperidine.[3]

The structure and composition of the synthesized compounds are confirmed at each stage using ¹H, ¹³C, and ¹⁹F NMR spectroscopy, as well as mass spectrometry and elemental analysis.[3]

Applications in Drug Discovery and Medicinal Chemistry

4-(Trifluoromethoxy)piperidine hydrochloride is considered a promising building block for medicinal chemistry.[3] The incorporation of the trifluoromethoxy group into molecular scaffolds is a well-established strategy in drug design to modulate key physicochemical properties.

Key Attributes of the Trifluoromethoxy Group:

-

Metabolic Stability: The trifluoromethoxy group is highly stable to metabolic degradation, which can improve the half-life of a drug candidate.

-

Lipophilicity: This group significantly increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

-

Conformational Effects: The steric and electronic properties of the trifluoromethoxy group can influence the conformation of the molecule, potentially leading to improved binding affinity and selectivity for its biological target.

Given these properties, 4-(Trifluoromethoxy)piperidine hydrochloride can serve as a valuable starting material for the synthesis of more complex molecules targeting a wide range of therapeutic areas, including central nervous system disorders, oncology, and infectious diseases. Its utility lies in its ability to introduce the advantageous trifluoromethoxy moiety into a versatile piperidine scaffold, which is a common core structure in many approved drugs.

While specific biological activity data for 4-(Trifluoromethoxy)piperidine hydrochloride is not yet widely available in the public domain, its structural motifs are present in a variety of biologically active compounds, suggesting its potential for future drug discovery programs. Researchers can utilize this compound to explore new chemical space and develop next-generation therapeutics with improved pharmacological profiles.

References

- 1. 4-(TRIFLUOROMETHOXY)PIPERIDINE HCl | C6H11ClF3NO | CID 86811703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 4-(Trifluoromethoxy)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethoxy)piperidine hydrochloride is a synthetic molecule featuring a piperidine scaffold, a common motif in neuropharmacology, and a trifluoromethoxy group, a bioisostere known to enhance drug-like properties. While this compound is primarily documented as a synthetic intermediate, its structural characteristics suggest a potential for biological activity, particularly within the central nervous system. In the absence of direct experimental data, this technical guide provides a speculative exploration of its potential mechanisms of action, drawing upon structure-activity relationships of analogous compounds and the known pharmacological roles of its constituent moieties. This document outlines hypothesized biological targets, proposes relevant experimental protocols for their validation, and utilizes predictive modeling to illustrate potential signaling pathways.

Introduction: The Structural Rationale for Biological Activity

The chemical architecture of 4-(Trifluoromethoxy)piperidine hydrochloride offers compelling clues to its potential pharmacological profile. The piperidine ring is a privileged scaffold found in numerous approved drugs and clinical candidates targeting the central nervous system (CNS).[1][2] Its saturated, basic nitrogen atom can participate in crucial ionic interactions with biological targets.

The trifluoromethoxy (-OCF3) group is a key functional group in modern medicinal chemistry.[3][4][5][6] Its strong electron-withdrawing nature and high lipophilicity can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3][4] The trifluoromethoxy group is known to enhance metabolic stability by blocking potential sites of oxidation, improve membrane permeability, and increase binding affinity to target proteins.[3][6] The combination of these two moieties in 4-(Trifluoromethoxy)piperidine hydrochloride suggests a potential for interaction with various neurological targets.

Physicochemical and Predicted Properties

While experimental data for 4-(Trifluoromethoxy)piperidine hydrochloride is scarce, computational methods can provide valuable insights into its potential behavior.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C6H11ClF3NO | (Calculated) |

| Molecular Weight | 205.60 g/mol | (Calculated) |

| LogP (Octanol-Water Partition Coefficient) | Not Available | - |

| pKa (Acid Dissociation Constant) | Not Available | - |

| Aqueous Solubility | Not Available | - |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be CNS penetrant | (Inferred from structural analogs) |

Note: The lack of available experimental data necessitates reliance on in silico predictions and inferences from structurally related compounds.

Speculative Mechanisms of Action and Hypothesized Biological Targets

Based on the structural components of 4-(Trifluoromethoxy)piperidine hydrochloride, several potential mechanisms of action can be hypothesized.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The piperidine nucleus is a core component of many natural and synthetic ligands of nicotinic acetylcholine receptors (nAChRs).[7] These ligand-gated ion channels are widely expressed in the central and peripheral nervous systems and are implicated in cognitive function, learning, memory, and addiction.

Hypothesis: 4-(Trifluoromethoxy)piperidine hydrochloride may act as an agonist, antagonist, or allosteric modulator of specific nAChR subtypes. The trifluoromethoxy group could influence subtype selectivity and binding affinity.

Supporting Evidence: Numerous piperidine alkaloids are known to interact with nAChRs.[7]

Interaction with Sigma (σ) Receptors

Sigma receptors are a unique class of intracellular proteins that are not G-protein coupled and are involved in a wide range of cellular functions, including signal transduction, ion channel modulation, and cell survival.[8] They are considered promising targets for the treatment of neurological and psychiatric disorders.

Hypothesis: The lipophilic nature imparted by the trifluoromethoxy group, combined with the piperidine scaffold, may facilitate binding to sigma receptors (σ1 and/or σ2).

Supporting Evidence: Many piperidine-containing compounds have been shown to exhibit high affinity for sigma receptors.[8][9]

Monoamine Transporter Inhibition

Inhibition of monoamine transporters (for dopamine, norepinephrine, and serotonin) is a well-established mechanism for antidepressant and psychostimulant drugs. The piperidine moiety is present in several monoamine reuptake inhibitors.

Hypothesis: 4-(Trifluoromethoxy)piperidine hydrochloride could potentially inhibit the reuptake of one or more monoamine neurotransmitters, thereby increasing their synaptic concentrations.

Supporting Evidence: The structural similarity to known monoamine transporter ligands warrants investigation into this potential mechanism.

Proposed Experimental Protocols for Mechanism of Action Elucidation

To validate the speculative mechanisms of action, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays

-

Receptor Binding Assays:

-

Protocol: Radioligand binding assays will be performed using cell membranes expressing various human nAChR subtypes (e.g., α4β2, α7), sigma receptors (σ1 and σ2), and monoamine transporters (DAT, NET, SERT). 4-(Trifluoromethoxy)piperidine hydrochloride will be incubated at varying concentrations with a specific radioligand for each target. The displacement of the radioligand will be measured to determine the binding affinity (Ki) of the test compound.

-

-

Functional Assays:

-

Protocol for nAChRs: Two-electrode voltage clamp (TEVC) electrophysiology on Xenopus oocytes expressing specific nAChR subtypes will be used to determine if the compound acts as an agonist (by eliciting a current) or an antagonist (by inhibiting the current induced by acetylcholine).

-

Protocol for Monoamine Transporters: Synaptosomal uptake assays will be conducted using rat brain synaptosomes. The ability of 4-(Trifluoromethoxy)piperidine hydrochloride to inhibit the uptake of radiolabeled dopamine, norepinephrine, and serotonin will be quantified to determine its IC50 values.

-

In Vivo Studies

-

Animal Models of Neurological Disorders:

-

Protocol: Based on the in vitro findings, appropriate animal models will be selected. For example, if the compound shows significant nAChR activity, its effects on cognitive performance could be evaluated in models of Alzheimer's disease or schizophrenia.[10] If it demonstrates monoamine transporter inhibition, its antidepressant-like effects could be assessed in models such as the forced swim test or tail suspension test.

-

-

Pharmacokinetic Analysis:

-

Protocol: The compound will be administered to rodents (e.g., rats or mice) via intravenous and oral routes. Blood and brain samples will be collected at various time points to determine key pharmacokinetic parameters, including bioavailability, half-life, and brain penetration.

-

Data Presentation: Quantitative Analysis (Hypothetical)

As no quantitative data for 4-(Trifluoromethoxy)piperidine hydrochloride is currently available in the public domain, the following table is presented as a template for future experimental findings.

| Target | Assay Type | Metric | Value |

| α4β2 nAChR | Radioligand Binding | Ki (nM) | Not Available |

| α7 nAChR | Radioligand Binding | Ki (nM) | Not Available |

| σ1 Receptor | Radioligand Binding | Ki (nM) | Not Available |

| σ2 Receptor | Radioligand Binding | Ki (nM) | Not Available |

| Dopamine Transporter (DAT) | Uptake Inhibition | IC50 (µM) | Not Available |

| Norepinephrine Transporter (NET) | Uptake Inhibition | IC50 (µM) | Not Available |

| Serotonin Transporter (SERT) | Uptake Inhibition | IC50 (µM) | Not Available |

Visualizing the Speculative Landscape: Diagrams and Workflows

To visually represent the proposed lines of investigation and potential signaling pathways, the following diagrams are provided.

References

- 1. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. zenodo.org [zenodo.org]

- 8. Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy 2-(2-(Trifluoromethoxy)phenyl)piperidine [smolecule.com]

- 10. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Targets of 4-(Trifluoromethoxy)piperidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)piperidine hydrochloride is a synthetic molecule belonging to the piperidine class of compounds. The piperidine ring is a prevalent heterocyclic scaffold found in numerous FDA-approved small-molecule drugs.[1] The incorporation of a trifluoromethoxy (-OCF3) group is a key strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] While direct experimental evidence for the biological targets of 4-(Trifluoromethoxy)piperidine hydrochloride is not extensively documented in publicly available literature, the known activities of structurally similar piperidine derivatives provide a strong basis for predicting its potential therapeutic applications and molecular interactions.

This technical guide summarizes the potential biological targets of 4-(Trifluoromethoxy)piperidine hydrochloride based on structure-activity relationships of analogous compounds. It also provides an exemplary experimental protocol for target validation and illustrates relevant biological pathways and discovery workflows.

Predicted Biological Activities and Potential Targets

The trifluoromethoxy group is known to significantly influence the pharmacokinetic properties of drug candidates, potentially leading to improved efficacy and reduced side effects.[2] Based on the activities of related piperidine compounds, 4-(Trifluoromethoxy)piperidine hydrochloride is a promising candidate for investigation across several therapeutic areas.

Central Nervous System (CNS) Disorders

Piperidine derivatives are widely explored for their activity in the central nervous system.[2][3]

-

Dopamine D4 Receptor (D4R): Analogs such as 4,4-difluoro-3-(phenoxymethyl)piperidines have been identified as potent and selective antagonists for the dopamine D4 receptor.[4][5] This suggests that 4-(Trifluoromethoxy)piperidine hydrochloride could be investigated as a potential D4R antagonist for applications in neuropsychiatric disorders.

-

Neurotransmitter Transporters: Piperidine scaffolds are known to interact with serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[4] The trifluoromethoxy group can enhance binding affinity and selectivity, making this compound a candidate for development as a monoamine reuptake inhibitor for the treatment of depression and other mood disorders.

Infectious Diseases

-

Anti-Tuberculosis Activity: The para-isomer of a related compound, 4-(4-(Trifluoromethoxy)phenoxy)piperidine, is a crucial intermediate in the synthesis of the anti-tuberculosis drug Delamanid.[4] This indicates that piperidine derivatives with a trifluoromethoxy group have potential as scaffolds for novel anti-mycobacterial agents.

Oncology and Immunology

-

Diacylglycerol Kinase α (DGKα) Inhibition: 4-(4-(Trifluoromethoxy)phenoxy)piperidine is also an intermediate for Diacylglycerol Kinase α (DGKα) inhibitors, which have potential applications in immunology and oncology.[4]

Other Potential Activities

The versatile piperidine scaffold, combined with the pharmacological properties conferred by the trifluoromethoxy group, suggests potential for a broad range of other biological activities, including:

Experimental Protocols

To validate the potential biological targets of 4-(Trifluoromethoxy)piperidine hydrochloride, a series of biochemical and cellular assays are required. Below is a detailed protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the human dopamine transporter (hDAT), a potential target.

Dopamine Transporter (DAT) Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of 4-(Trifluoromethoxy)piperidine hydrochloride for the human dopamine transporter (hDAT) expressed in cell membranes.

Materials:

-

Cell Membranes: Membranes from a stable cell line expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]WIN 35,428 (Specific Activity: ~80-87 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

Test Compound: 4-(Trifluoromethoxy)piperidine hydrochloride, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Non-specific Binding Control: 10 µM GBR 12909 or 10 µM Cocaine.

-

96-well Plate: For conducting the assay.

-

Glass Fiber Filters: (e.g., Whatman GF/B).

-

Cell Harvester.

-

Scintillation Vials.

-

Scintillation Cocktail.

-

Liquid Scintillation Counter.

Procedure:

-

Compound Dilution: Prepare serial dilutions of the 4-(Trifluoromethoxy)piperidine hydrochloride test compound in the assay buffer.

-

Assay Plate Preparation: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer.

-

50 µL of the test compound dilution (or vehicle for total binding, or the non-specific binding control).

-

50 µL of [³H]WIN 35,428 to achieve a final concentration of ~1-2 nM.

-

50 µL of the hDAT-expressing cell membrane preparation (final protein concentration ~10-20 µ g/well ).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.[7]

-

Harvesting: Following incubation, rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.[7]

-

Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove any unbound radioligand.[7]

-

Scintillation Counting:

Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding (counts from wells with GBR 12909 or cocaine) from the total binding (counts from wells with vehicle).

-

Determine IC₅₀: Perform a non-linear regression analysis of the competition binding data to determine the IC₅₀ value for the test compound. The IC₅₀ is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate Kᵢ: Calculate the Kᵢ value using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

-

Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[7]

-

Visualizations

Drug Discovery and Development Workflow

References

- 1. 4-Fluoro-2-(trifluoromethyl)piperidine|Research Chemical [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-(2-(Trifluoromethoxy)phenoxy)piperidine | CAS 902836-49-1 [benchchem.com]

- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 7. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of 4-(Trifluoromethoxy)piperidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)piperidine hydrochloride is a piperidine derivative of increasing interest in medicinal chemistry and drug development. Its structural features, particularly the trifluoromethoxy group, can significantly influence its physicochemical properties, including solubility, which is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. This technical guide provides a comprehensive overview of the solubility of 4-(Trifluoromethoxy)piperidine hydrochloride in organic solvents, offering both predicted qualitative data and a detailed experimental framework for its quantitative determination.

Predicted Qualitative Solubility Profile

In the absence of specific published quantitative solubility data for 4-(Trifluoromethoxy)piperidine hydrochloride, a qualitative assessment can be made based on the general principles of solubility for amine hydrochlorides. As a salt of a secondary amine, it is expected to exhibit higher solubility in polar protic solvents, where the ionic nature of the hydrochloride salt can be effectively solvated. Conversely, its solubility is predicted to be limited in non-polar, aprotic solvents.

The following table summarizes the expected qualitative solubility of 4-(Trifluoromethoxy)piperidine hydrochloride in a range of common organic solvents. These predictions are based on the "like dissolves like" principle and the known behavior of similar chemical structures.

| Solvent Category | Solvent | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The polar hydroxyl group can effectively solvate the hydrochloride salt through hydrogen bonding and dipole-dipole interactions. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of solvating ionic species. | |

| Isopropanol | Moderately Soluble | The increased hydrocarbon character compared to methanol and ethanol may slightly reduce its solvating power for the salt. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[1][2] |

| N,N-Dimethylformamide (DMF) | Soluble | DMF is another highly polar aprotic solvent that can effectively solvate cations and anions. | |

| Acetonitrile | Slightly Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, potentially limiting its ability to solvate the hydrochloride salt. | |

| Non-Polar | Dichloromethane (DCM) | Sparingly Soluble to Insoluble | The low polarity of DCM makes it a poor solvent for ionic salts. |

| Toluene | Insoluble | As a non-polar aromatic hydrocarbon, toluene is not expected to effectively solvate the ionic hydrochloride salt. | |

| Hexane | Insoluble | A non-polar aliphatic hydrocarbon, hexane is a very poor solvent for polar and ionic compounds. |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and actionable solubility data, experimental determination is essential. The following section outlines a detailed methodology for the quantitative assessment of 4-(Trifluoromethoxy)piperidine hydrochloride solubility in organic solvents using the shake-flask method, a widely accepted and reliable technique.[3]

Objective:

To determine the equilibrium solubility of 4-(Trifluoromethoxy)piperidine hydrochloride in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment:

-

4-(Trifluoromethoxy)piperidine hydrochloride (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Constant temperature orbital shaker or rotator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions, if needed for comparison)

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of 4-(Trifluoromethoxy)piperidine hydrochloride and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of solid 4-(Trifluoromethoxy)piperidine hydrochloride to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

To each vial, add a known volume (e.g., 2 mL) of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and the standard solutions using a validated HPLC method.

-

Record the peak area or height corresponding to 4-(Trifluoromethoxy)piperidine hydrochloride for each sample and standard.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area/height of the standard solutions against their known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of 4-(Trifluoromethoxy)piperidine hydrochloride in the organic solvent by multiplying the concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

-

Visualizing Experimental Workflows and Principles

To further aid in the understanding of the concepts and procedures discussed, the following diagrams have been generated using the Graphviz (DOT language).

Caption: A flowchart illustrating the key steps in the experimental workflow for determining the quantitative solubility of a compound.

Caption: A diagram representing the "like dissolves like" principle, a fundamental concept for predicting solubility.

Conclusion

References

Spectroscopic Profile of 4-(Trifluoromethoxy)piperidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-(Trifluoromethoxy)piperidine hydrochloride. Due to the limited availability of published raw data for this specific salt, this guide presents a predictive analysis based on spectral data from analogous compounds, including piperidine hydrochloride and various trifluoromethoxy-containing molecules. This information is intended to serve as a reference for the identification, characterization, and quality control of 4-(Trifluoromethoxy)piperidine hydrochloride in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: 4-(Trifluoromethoxy)piperidine hydrochloride

-

Molecular Formula: C₆H₁₁ClF₃NO

-

Molecular Weight: 205.60 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(Trifluoromethoxy)piperidine hydrochloride. These predictions are derived from the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Broad Singlet | 2H | NH₂ ⁺ |

| ~4.5 - 4.7 | Multiplet | 1H | CH -O |

| ~3.2 - 3.4 | Multiplet | 2H | Axial CH ₐ-N |

| ~2.9 - 3.1 | Multiplet | 2H | Equatorial CH ₑ-N |

| ~2.1 - 2.3 | Multiplet | 2H | Equatorial CH ₑ-C |

| ~1.8 - 2.0 | Multiplet | 2H | Axial CH ₐ-C |

Solvent: D₂O or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~121.5 (q, ¹JCF ≈ 257 Hz) | -OC F₃ |

| ~75 - 77 | C -O |

| ~43 - 45 | C -N |

| ~30 - 32 | C -C |

Solvent: D₂O or DMSO-d₆

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -59 to -61 | Singlet | -OF₃ |

Reference: CFCl₃ at 0.00 ppm

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2700 - 3000 | Strong, Broad | N-H stretch (ammonium salt) |

| ~2850 - 2950 | Medium | C-H stretch (aliphatic) |

| ~1570 - 1610 | Medium | N-H bend (ammonium salt) |

| ~1260 - 1280 | Strong | C-F stretch (asymmetric) |

| ~1100 - 1200 | Strong | C-F stretch (symmetric) & C-O stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 170.07 | [M+H]⁺ (protonated free base) |

| 153.05 | [M - NH₂]⁺ |

| 84.08 | [M - OCF₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 4-(Trifluoromethoxy)piperidine hydrochloride.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Solvent suppression techniques may be necessary if residual protonated solvent signals interfere with the analyte signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, longer acquisition time and relaxation delay compared to ¹H NMR, and a significantly higher number of scans.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Use a spectrometer equipped with a fluorine probe.

-

Reference the spectrum to an external standard such as CFCl₃.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent. A small amount of formic acid may be added to promote ionization.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Obtain tandem MS (MS/MS) spectra by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the parent ion and any significant fragment ions.

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of a chemical compound.

The Trifluoromethoxy Group's Impact on Piperidine Basicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anticipated effects of the trifluoromethoxy (-OCF3) group on the basicity of the piperidine ring, a crucial parameter in drug design and development. Due to a scarcity of direct experimental data for trifluoromethoxy-substituted piperidines, this paper extrapolates from the well-documented effects of the analogous trifluoromethyl (-CF3) group and fundamental principles of physical organic chemistry.

Introduction: Piperidine and the Quest for Tunable Basicity

The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its nitrogen atom provides a basic center, which, when protonated at physiological pH, can enhance aqueous solubility and facilitate critical interactions with biological targets. The basicity of this nitrogen, quantified by the pKa of its conjugate acid, is a pivotal physicochemical property that influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Fine-tuning the pKa is a common strategy in lead optimization. The trifluoromethoxy (-OCF3) group has emerged as a valuable substituent in modern drug design. It is often considered a bioisostere of a methoxy or chloro group but possesses a unique electronic signature. Characterized by its strong electron-withdrawing nature and high lipophilicity, the -OCF3 group can profoundly modulate a molecule's properties, including its basicity.[1]

Fundamental Principles: Electronic Effects on Amine Basicity

The basicity of an amine is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. Substituents on the piperidine ring can either increase or decrease basicity through two primary electronic mechanisms:

-

Inductive Effect (-I): This is a through-bond polarization effect. Electronegative atoms or groups pull electron density away from the nitrogen through the sigma bond framework, rendering the lone pair less available for protonation and thus decreasing basicity.[2]

-

Resonance (Mesomeric) Effect (+/-M): This effect involves the delocalization of electrons through the pi system. For a saturated ring like piperidine, this effect is not directly operative unless there is unsaturation or an adjacent aromatic ring.

The trifluoromethoxy group is a potent electron-withdrawing group primarily due to the strong inductive effect of the three fluorine atoms.[3] This effect significantly lowers the electron density on the nitrogen, which is expected to substantially decrease the basicity of the piperidine ring.

Quantitative Data: pKa of Piperidine and Analogues

| Compound | Substituent | Position | pKa of Conjugate Acid | Effect on Basicity |

| Piperidine | -H | - | ~11.12 | Reference |

| 4-Fluoropiperidine | -F | 4 | ~10.12 | Decrease |

| 3-Fluoropiperidine | -F | 3 | ~9.32 | Significant Decrease |

| 4-(Trifluoromethyl)piperidine | -CF3 | 4 | ~9.0 | Strong Decrease |

| 3-(Trifluoromethyl)piperidine | -CF3 | 3 | ~8.2 | Very Strong Decrease |

| 4-(Trifluoromethoxy)piperidine | -OCF3 | 4 | Predicted: < 9.0 | Predicted: Strong Decrease |

| 3-(Trifluoromethoxy)piperidine | -OCF3 | 3 | Predicted: < 8.2 | Predicted: Very Strong Decrease |

Note: pKa values are approximate and can vary slightly with experimental conditions. Data for fluorinated and trifluoromethylated piperidines are compiled from various sources for illustrative purposes. Predicted values for -OCF3 derivatives are based on the expectation that the -OCF3 group has a slightly stronger inductive effect than the -CF3 group.

As the data illustrates, electron-withdrawing substituents decrease the pKa of the piperidine nitrogen. The magnitude of this decrease is dependent on the substituent's electronegativity and its proximity to the nitrogen atom. A substituent at the 3-position has a more pronounced effect than one at the 4-position due to the shorter distance for the inductive effect to travel. Given the high electronegativity of the trifluoromethoxy group, it is anticipated to lower the pKa of piperidine even more significantly than the trifluoromethyl group.

Visualizing the Inductive Effect

The primary mechanism by which the trifluoromethoxy group reduces piperidine basicity is the powerful -I effect. The following diagram illustrates this through-bond polarization.

Caption: Inductive electron withdrawal (-I effect) by a 4-OCF3 group, reducing electron density on the piperidine nitrogen.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The most common and reliable method for determining the pKa of amine-containing compounds is potentiometric titration.[4][5][6] This technique involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Materials and Reagents:

-

Trifluoromethoxy-substituted piperidine sample

-

Deionized water (Milli-Q or equivalent)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Calibrated pH meter with a suitable electrode

-

Temperature-controlled titration vessel

-

Magnetic stirrer and stir bar

-

Calibrated burette or auto-titrator

Methodology:

-

Sample Preparation: Accurately weigh a precise amount of the piperidine derivative and dissolve it in deionized water to create a solution of known concentration (e.g., 1-10 mM).[6] If solubility is limited, a co-solvent like methanol or ethanol may be used, but the results will yield an apparent pKa (pKa').

-

System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C).[4]

-

Titration Setup: Place a known volume of the sample solution into the temperature-controlled vessel. Add KCl to maintain a constant ionic strength (e.g., 0.1 M) throughout the titration.[4] Begin stirring the solution gently.

-

Titration of a Basic Compound (Piperidine):

-

The sample solution will initially be basic.

-

Slowly add the standardized 0.1 M HCl solution in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be found by examining the first or second derivative of the curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of HCl needed to reach the equivalence point has been added).[7]

-

-

Replicates: Perform the titration at least in triplicate to ensure the reproducibility and accuracy of the result.[4]

The following diagram outlines the logical workflow for this experimental procedure.

Caption: Experimental workflow for the determination of piperidine pKa via potentiometric titration.

Conclusion and Implications for Drug Development

The trifluoromethoxy group is a powerful tool for modulating the physicochemical properties of drug candidates. Based on fundamental principles and data from analogous compounds, it is clear that the introduction of an -OCF3 group onto a piperidine ring will cause a significant decrease in basicity. This pKa reduction is driven by the group's strong electron-withdrawing inductive effect. The magnitude of the effect is position-dependent, with substitution closer to the nitrogen atom (e.g., the 3-position) resulting in a more substantial pKa drop.

For drug development professionals, this provides a rational strategy for tuning the pKa of piperidine-containing molecules. By lowering the basicity, researchers can reduce off-target effects associated with highly basic compounds (e.g., hERG channel inhibition), modify a compound's ionization state at physiological pH to optimize membrane permeability, and fine-tune interactions with the target protein. The predictable nature of this effect, combined with the robust methodology for its experimental verification, makes the trifluoromethoxy group a valuable addition to the medicinal chemist's toolkit.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. [PDF] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). | Semantic Scholar [semanticscholar.org]

- 6. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Trifluoromethoxy Group: A Guide to Its Role in Modern Drug Design and Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorinated functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF3) group has emerged as a powerful tool for optimizing the physicochemical and pharmacokinetic properties of drug candidates. Its unique electronic nature and steric profile confer significant advantages, including enhanced metabolic stability, improved membrane permeability, and modulated target binding. This technical guide provides an in-depth analysis of the role of the trifluoromethoxy group in drug design, summarizing its impact on key drug-like properties, providing detailed experimental protocols for its evaluation, and offering insights into its synthetic introduction.

Core Physicochemical Properties of the Trifluoromethoxy Group

The trifluoromethoxy group is a highly electronegative and lipophilic substituent that can profoundly alter the properties of a parent molecule.[1][2] It is often considered a bioisostere of other functional groups, such as the methoxy or chloro groups, but with distinct advantages.[2]

Lipophilicity

The -OCF3 group is one of the most lipophilic substituents used in drug design, significantly more so than a methoxy or even a trifluoromethyl group.[3][4][5] This increased lipophilicity, as quantified by the Hansch lipophilicity parameter (π), can enhance a drug's ability to cross biological membranes, which is crucial for oral absorption and brain penetration.[6][7]

Electronic Effects

As a strong electron-withdrawing group, the trifluoromethoxy moiety can significantly influence the electron distribution within a molecule.[2] This can impact the pKa of nearby acidic or basic centers, which in turn affects a compound's ionization state at physiological pH, its solubility, and its potential for ionic interactions with its biological target.[7] The electron-withdrawing nature of the -OCF3 group also decreases the electron density on the oxygen atom, making it less susceptible to oxidation and reducing its ability to act as a hydrogen bond acceptor.[7]

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethoxy group is the enhancement of metabolic stability.[8] The carbon-fluorine bonds are exceptionally strong, making the -OCF3 group highly resistant to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[7][8] Replacing a metabolically labile methoxy group, which is prone to O-demethylation, with a robust trifluoromethoxy group can significantly increase a drug's half-life and improve its pharmacokinetic profile.[2][7][9]

Quantitative Impact on Drug Properties

While the qualitative benefits of the trifluoromethoxy group are well-established, quantitative comparisons with its non-fluorinated counterpart, the methoxy group, provide a clearer picture of its impact. The following tables summarize key physicochemical parameters.

Table 1: Comparison of Physicochemical Parameters for Methoxy and Trifluoromethoxy Substituents

| Parameter | Methoxy (-OCH3) | Trifluoromethoxy (-OCF3) | Impact of Substitution | Source(s) |

| Hansch Lipophilicity Parameter (π) | -0.02 | +1.04 | Significantly increases lipophilicity | [7] |

| Electron-Withdrawing/Donating Nature | Electron-donating (on aromatic rings) | Strongly electron-withdrawing | Alters electronic profile of the molecule | [2][7] |

| Metabolic Lability | Prone to oxidative O-demethylation | Highly resistant to metabolism | Dramatically increases metabolic stability | [7][9] |

| Hydrogen Bond Acceptor Strength | Moderate | Weak | Reduces potential for hydrogen bonding | [7] |

Table 2: Illustrative Comparison of Matched Molecular Pairs

| Parent Compound | LogP (-OCH3) | LogP (-OCF3) | ΔLogP | pKa (-OCH3) | pKa (-OCF3) | ΔpKa | Metabolic Half-life (t1/2) (-OCH3) | Metabolic Half-life (t1/2) (-OCF3) |

| Generic Aniline Derivative | [Data not readily available] | [Data not readily available] | [Expected Increase] | [Data not readily available] | [Expected Decrease] | [Expected Negative] | [Expected Shorter] | [Expected Longer] |

| Generic Phenol Derivative | [Data not readily available] | [Data not readily available] | [Expected Increase] | [Data not readily available] | [Expected Decrease] | [Expected Negative] | [Expected Shorter] | [Expected Longer] |

Note: Comprehensive, publicly available databases of direct quantitative comparisons for a wide range of matched molecular pairs are limited. The expected trends are based on the established physicochemical properties of the trifluoromethoxy group.

Case Study: Riluzole

Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), is a prime example of a successful pharmaceutical containing a trifluoromethoxy group.[3] The inclusion of the -OCF3 moiety enhances its lipophilicity, facilitating its passage across the blood-brain barrier to exert its neuroprotective effects.[7] Furthermore, the metabolic stability conferred by the trifluoromethoxy group contributes to a longer half-life and improved bioavailability.[7]

The mechanism of action of Riluzole involves the modulation of glutamatergic neurotransmission. It inhibits the presynaptic release of glutamate by blocking voltage-gated sodium channels and also non-competitively blocks postsynaptic NMDA and kainate receptors.[6][10]

Caption: Mechanism of action of Riluzole in reducing neuronal excitotoxicity.

Experimental Protocols for Property Assessment

Evaluating the impact of the trifluoromethoxy group on a drug candidate's properties is crucial. The following are detailed protocols for key in vitro assays.

In Vitro Microsomal Stability Assay

This assay determines the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.

Materials:

-

Test compound and positive controls (e.g., testosterone, verapamil)

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

-

96-well incubation plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare working solutions of the test compound and controls. Thaw the liver microsomes on ice. Prepare the incubation buffer containing MgCl2.

-

Incubation Setup: In a 96-well plate, add the incubation buffer and the microsomal solution. Add the test compound to initiate a pre-incubation at 37°C for 5-10 minutes.

-

Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding the cold stopping solution.

-

Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.

-

Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Caption: Workflow for the in vitro microsomal stability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free method to predict passive membrane permeability.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound.

Materials:

-

96-well filter plate (donor plate) and 96-well acceptor plate

-

Artificial membrane solution (e.g., 1% lecithin in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound solution

-

UV-Vis plate reader or LC-MS/MS system

Procedure:

-

Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

-

Acceptor Plate Preparation: Fill the wells of the acceptor plate with buffer.

-

Donor Plate Preparation: Add the test compound solution to the wells of the donor plate.

-

Assay Assembly: Place the donor plate into the acceptor plate, creating a "sandwich".

-

Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.

-

Sample Analysis: Separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the concentrations and assay parameters.

Caco-2 Permeability Assay

This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a model of the intestinal epithelium, to predict human drug absorption.

Objective: To determine the Papp of a compound and assess its potential for active transport and efflux.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 24-well)

-

Cell culture medium and reagents

-

Transport buffer (e.g., Hanks' Balanced Salt Solution)

-

Test compound solution

-

LC-MS/MS system

Procedure:

-

Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation into a confluent monolayer.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Permeability Assay:

-

For apical-to-basolateral (A-B) transport (absorption), add the test compound to the apical side and collect samples from the basolateral side over time.

-

For basolateral-to-apical (B-A) transport (efflux), add the test compound to the basolateral side and collect samples from the apical side.

-

-

Sample Analysis: Determine the concentration of the compound in the collected samples by LC-MS/MS.

-

Data Analysis: Calculate the Papp for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally indicative of active efflux.

Synthetic Strategies for Introducing the Trifluoromethoxy Group

The synthesis of trifluoromethoxy-containing compounds has historically been challenging. However, recent advances have provided more accessible routes for medicinal chemists.

Key Synthetic Approaches:

-

Nucleophilic Trifluoromethoxylation: These methods involve the use of reagents that can deliver the trifluoromethoxide anion (-OCF3).

-

Electrophilic Trifluoromethoxylation: Reagents such as hypervalent iodine compounds (e.g., Togni's reagents) can transfer an electrophilic "CF3O" group to nucleophilic substrates like phenols.[7]

-

Radical Trifluoromethoxylation: Photoredox catalysis has enabled the generation of the trifluoromethoxy radical (•OCF3), which can be used to functionalize a variety of molecules under mild conditions.[11]

-

From Chlorinated Precursors: A classical approach involves the chlorine-fluorine exchange on trichloromethyl ether (-OCCl3) precursors using fluorinating agents.[1]

Caption: Overview of synthetic strategies for trifluoromethoxylation.

Conclusion

The trifluoromethoxy group is a valuable substituent in the medicinal chemist's toolbox for optimizing drug candidates. Its ability to enhance lipophilicity, block metabolic hotspots, and fine-tune electronic properties makes it a powerful tool for improving the pharmacokinetic and pharmacodynamic profiles of small molecules. While its synthesis can be challenging, the development of new methodologies is making this "super-halogen" an increasingly accessible and attractive option in drug discovery and development. A thorough understanding of its properties and the availability of robust experimental protocols for its evaluation are essential for leveraging the full potential of the trifluoromethoxy group in the design of next-generation therapeutics.

References

- 1. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. blumberginstitute.org [blumberginstitute.org]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. FragmentStore—a comprehensive database of fragments linking metabolites, toxic molecules and drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preliminary In Vitro Screening of 4-(Trifluoromethoxy)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro screening of 4-(Trifluoromethoxy)piperidine hydrochloride, a fluorinated piperidine derivative with potential applications in medicinal chemistry. The incorporation of the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1] Although specific biological data for 4-(Trifluoromethoxy)piperidine hydrochloride is not extensively available in public literature, this guide outlines a strategic approach to its initial evaluation. This is achieved by examining the activities of structurally related piperidine compounds and detailing standardized experimental protocols for key assays. The guide is intended to serve as a valuable resource for researchers initiating the exploration of this and similar chemical entities in drug discovery programs.

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of biological entities, including those for cancer and central nervous system (CNS) disorders. Its conformational flexibility and ability to engage in various molecular interactions make it an attractive core for novel therapeutic agents. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF3) group, is a well-established strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] The trifluoromethoxy group, in particular, can significantly increase lipophilicity and metabolic stability, potentially leading to improved oral bioavailability and brain penetration.[1]

4-(Trifluoromethoxy)piperidine hydrochloride represents a valuable building block for the synthesis of novel bioactive molecules.[2] While its specific biological activities are yet to be fully elucidated, the known pharmacology of related piperidine derivatives suggests several potential avenues for investigation, including but not limited to, CNS targets and oncology. This guide provides a roadmap for the initial in vitro characterization of this compound.

Potential Therapeutic Areas and Biological Targets

Based on the activities of analogous piperidine-containing molecules, the following areas represent logical starting points for the in vitro screening of 4-(Trifluoromethoxy)piperidine hydrochloride:

-

Central Nervous System (CNS) Disorders: Piperidine derivatives are known to interact with various CNS targets. Of particular interest are sigma receptors (σ1 and σ2), which are implicated in a range of neurological and psychiatric conditions.

-

Oncology: Certain piperidone derivatives have demonstrated tumor-selective cytotoxicity against various cancer cell lines, including leukemia, breast cancer, and colon cancer.[3][4][5]

-

Neurodegenerative Diseases: Inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for Alzheimer's disease.[6][7][8] Some piperidine-based compounds have shown potent inhibitory activity against these enzymes.

In Vitro Screening Cascade: A Phased Approach

A tiered or phased approach to in vitro screening allows for a systematic and cost-effective evaluation of a compound's biological profile.

Figure 1: A generalized workflow for the initial in vitro screening of a novel compound.

Data Presentation: In Vitro Activities of Analogous Piperidine Derivatives

The following tables summarize the in vitro biological data for piperidine derivatives that are structurally related to 4-(Trifluoromethoxy)piperidine hydrochloride. This information provides a basis for designing the screening strategy for the title compound.

Table 1: Sigma Receptor Binding Affinities of Piperidine Analogs

| Compound ID | Structure/Description | Receptor | Binding Affinity (Ki, nM) |

| 1a | 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | σ1 | 4.3 |

| 15b | 1-Phenylethan-1-one O-(2-(piperidin-1-yl)ethyl) oxime analog | σ1 | <4 |

| FE-SA4503 | Fluoroethyl analog of SA4503 | σ1 | 8.0 |

| FE-SA4503 | Fluoroethyl analog of SA4503 | σ2 | 113.2 |

Data sourced from references[9][10][11].

Table 2: Cholinesterase Inhibition by Piperidine and Related Derivatives

| Compound ID | Enzyme | Inhibition (IC50, µM) |

| Compound 1 (hybrid) | Acetylcholinesterase (AChE) | 0.34 |

| Compound 1 (hybrid) | Butyrylcholinesterase (BChE) | 0.88 |

| Rivastigmine | Acetylcholinesterase (AChE) | 3.01 |

| Rivastigmine | Butyrylcholinesterase (BChE) | 0.30 |

Data for Compound 1 and Rivastigmine from reference[12].

Table 3: Cytotoxicity of Piperidone Analogs in Cancer Cell Lines

| Compound ID | Cell Line | Cytotoxic Concentration (CC50, µM) |

| P3 | HL-60 (Leukemia) | 2.26 |

| P4 | HL-60 (Leukemia) | 1.91 |

| P5 | CCRF-CEM (Leukemia) | 1.52 |

| Melphalan | Average of 9 cancer cell lines | 17.8 |

Data sourced from reference[3].

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the preliminary screening of 4-(Trifluoromethoxy)piperidine hydrochloride.

General Cell Culture and Compound Handling

-

Cell Lines: Procure cell lines from a reputable cell bank (e.g., ATCC). Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Prepare a stock solution of 4-(Trifluoromethoxy)piperidine hydrochloride in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM). Prepare serial dilutions in the appropriate assay buffer or cell culture medium, ensuring the final DMSO concentration does not exceed a non-toxic level (typically ≤ 0.5%).

Cytotoxicity Assay (MTT Assay)

This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Figure 2: Workflow for a typical MTT cytotoxicity assay.

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

-

Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of 4-(Trifluoromethoxy)piperidine hydrochloride. Include vehicle-treated (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-